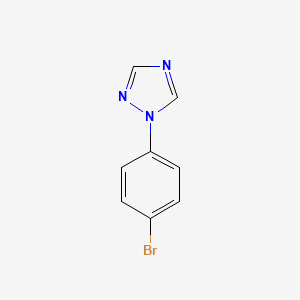

1-(4-bromophenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCHTGJSYRVXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl 1h 1,2,4 Triazole and Its Derivatives

Direct Synthesis Approaches for 1-(4-bromophenyl)-1H-1,2,4-triazole

The formation of the 1-(4-bromophenyl)-1H-1,2,4-triazole core is achieved through various synthetic routes, primarily involving the construction of the heterocyclic 1,2,4-triazole (B32235) ring from acyclic precursors.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The synthesis of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several established methods applicable to the formation of the title compound. These reactions typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms.

Classic methods such as the Pellizzari reaction, which involves heating an amide and an acyl hydrazide, or the Einhorn–Brunner reaction, the condensation of hydrazines with diacylamines, provide fundamental routes to 3,5-disubstituted 1,2,4-triazoles. scispace.com More contemporary approaches offer improved yields and substrate scope. For instance, copper-catalyzed cascade reactions involving the addition, oxidation, and cyclization of amides and nitriles can produce 3,5-disubstituted-1,2,4-triazoles with high efficiency. frontiersin.orgnih.gov In such a synthesis, a substituted amide bearing a bromophenyl group could be effectively used. frontiersin.orgnih.gov

Catalyst-free methods have also been developed, such as the reaction of hydrazines with formamide (B127407) under microwave irradiation, which tolerates a wide range of functional groups. organic-chemistry.org Another innovative, catalyst-free approach involves the ring opening of an arylidene thiazolone with a hydrazine (B178648), followed by intramolecular cyclization to yield a highly functionalized 1,2,4-triazole. rsc.orgnih.gov

The following table summarizes key cyclization strategies for forming the 1,2,4-triazole ring.

Table 1: Key Cyclization Reactions for 1,2,4-Triazole Synthesis| Reaction Name/Type | Precursors | Key Features | Citations |

|---|---|---|---|

| Pellizzari Reaction | Amide + Acyl Hydrazide | Classic thermal condensation method. | scispace.com |

| Einhorn-Brunner Reaction | Hydrazine + Diacylamines | Condensation in the presence of a weak acid. | scispace.com |

| Copper-Catalyzed Cascade | Amide + Nitrile | Utilizes O₂ or air as an oxidant; high yield. | frontiersin.orgnih.gov |

| Microwave-Assisted Synthesis | Hydrazine + Formamide | Catalyst-free, mild, and efficient. | organic-chemistry.org |

| Ring Opening/Cyclization | Arylidene Thiazolone + Hydrazine | Catalyst-free, forms hydrazone-substituted triazoles. | rsc.orgnih.gov |

Precursor Functionalization and Ring Closure Strategies

This approach involves synthesizing a linear precursor that already contains the 4-bromophenyl moiety, which is then induced to cyclize, forming the triazole ring. This strategy allows for precise placement of the bromophenyl group.

A common method starts with a substituted aniline, such as 4-bromoaniline (B143363). This can be converted into an N-(aryl)hydrazinecarbothioamide intermediate, which is then acylated and cyclized in a basic medium to form a 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol derivative. mdpi.comresearchgate.net This multi-step, one-pot reaction sequence provides a reliable route to highly substituted triazoles.

Another robust strategy begins with N,N'-bis(4-bromobenzoyl)hydrazine. This symmetrical precursor can be converted into a more reactive chloro-derivative using phosphorus pentachloride. Subsequent reaction with a primary amine, such as butylamine, leads to the formation of the corresponding 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole. mdpi.com This method is particularly useful for creating symmetrically substituted triazoles that can be further functionalized.

The following table details examples of precursor functionalization strategies.

Table 2: Examples of Precursor Functionalization and Ring Closure| Starting Material | Key Intermediates | Product Type | Citations |

|---|---|---|---|

| 4-Bromoaniline | N-(4-bromophenyl)hydrazinecarbothioamide | 4-(4-Bromophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol | mdpi.comresearchgate.net |

| N,N'-bis(4-bromobenzoyl)hydrazine | N,N'-bis[(4-bromophenyl)chloromethylene]hydrazine | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | mdpi.com |

| 2-(2-Bromobenzoyl)-N-substitutedhydrazinecarbothioamides | N/A (Direct Cyclization) | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione | knutkt.edu.uazsmu.edu.ua |

Derivatization Strategies on the 1-(4-bromophenyl)-1H-1,2,4-triazole Scaffold

Once the core 1-(4-bromophenyl)-1H-1,2,4-triazole structure is synthesized, it serves as a versatile platform for further chemical modifications. These derivatizations can occur on the triazole ring itself or at the bromophenyl moiety.

Functionalization of the Triazole Ring System

The 1,2,4-triazole ring can be functionalized through several methods. Direct C-H arylation at the C-5 position of the triazole ring is a powerful technique that uses palladium or copper catalysts to form new carbon-carbon bonds. researchgate.netnih.gov This method allows for the introduction of various aryl groups directly onto the triazole core. The C-5 position is often targeted due to its higher reactivity, which stems from its more electron-deficient character. nih.gov

A widely used alternative involves the synthesis of 1,2,4-triazole-3-thiol or -thione derivatives. The sulfur atom in these compounds is a nucleophilic handle that can be easily alkylated. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated with reagents like 2-bromo-1-phenylethanone in the presence of a base to introduce new side chains. mdpi.comresearchgate.net This strategy has been used to synthesize a variety of S-substituted triazole derivatives, including those with acetic acid moieties. knutkt.edu.uazsmu.edu.ua

Modifications on the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction is particularly effective for this purpose.

In a typical procedure, a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole can be reacted with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com This reaction replaces the bromine atoms with new aryl or heteroaryl groups, allowing for the synthesis of a large library of compounds with diverse electronic and steric properties. This method has been successfully used to create complex organic hybrids containing the 4H-1,2,4-triazole moiety. mdpi.com

Strategies for Introducing Diverse Substituents

Achieving structural diversity in derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole relies on a combination of the strategies mentioned above.

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate complex molecules. organic-chemistry.org By varying the components, a wide array of substituents can be introduced from the outset.

Stepwise Synthesis and Functionalization: This more traditional approach involves first building the core triazole scaffold and then sequentially modifying it. This includes:

Varying Cyclization Precursors: Using different substituted hydrazines, amines, or acyl chlorides during the ring formation step introduces diversity at specific positions on the triazole ring. mdpi.comknutkt.edu.ua

Post-Synthetic Modification: Employing reactions like C-H activation on the triazole ring researchgate.netnih.gov or Suzuki coupling on the bromophenyl group mdpi.com allows for late-stage diversification of the core structure.

The following table summarizes these diversification strategies.

Table 3: Summary of Derivatization and Diversification Strategies| Strategy | Target Site | Key Reaction | Example Reagents | Outcome | Citations |

|---|---|---|---|---|---|

| C-H Arylation | Triazole C-5 Position | Palladium or Copper Catalysis | Aryl sulfinic acid sodium salts, Aryl bromides | C-C bond formation, introduction of aryl groups. | researchgate.netnih.gov |

| S-Alkylation | Triazole-thiol/thione | Nucleophilic Substitution | Alkyl halides (e.g., 2-bromo-1-phenylethanone) | C-S bond formation, introduction of functionalized side chains. | mdpi.comresearchgate.netknutkt.edu.ua |

| Suzuki Cross-Coupling | Bromophenyl C-Br Bond | Palladium Catalysis | Arylboronic acids | C-C bond formation, replacement of bromine with aryl groups. | mdpi.com |

| Multi-Component Reactions | Entire Scaffold | One-Pot Synthesis | Anilines, Aldehydes, Hydrazines, etc. | Rapid generation of structurally diverse triazoles. | organic-chemistry.orgisres.org |

Advanced Synthetic Techniques

Modern synthetic strategies have revolutionized the production of 1,2,4-triazole compounds. These advanced methods provide superior control over reaction outcomes, often under milder conditions and with higher yields compared to traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a prominent example, is particularly effective for modifying aryl halides like 1-(4-bromophenyl)-1H-1,2,4-triazole. This reaction joins an organoboron compound with an organohalide using a palladium catalyst and a base. nih.gov

The bromine atom on the phenyl ring of 1-(4-bromophenyl)-1H-1,2,4-triazole acts as a chemical handle, allowing for the introduction of various functional groups. For instance, reacting it with different arylboronic acids can produce biaryl structures. The success of the Suzuki-Miyaura coupling is influenced by factors such as the palladium catalyst, ligand, base, and solvent. mdpi.com

A common protocol for the Suzuki-Miyaura coupling of a 1-(4-bromophenyl)-1H-1,2,4-triazole analog involves reacting it with a substituted phenylboronic acid. This is typically done in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate, in a solvent mixture like toluene/ethanol/water. beilstein-journals.org

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-(biphenyl-4-yl)-1H-1,2,4-triazole | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-(4'-methoxybiphenyl-4-yl)-1H-1,2,4-triazole | 88 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 1-(4'-chlorobiphenyl-4-yl)-1H-1,2,4-triazole | 90 |

This table is based on representative data for analogous Suzuki-Miyaura reactions.

Click Chemistry Approaches in 1,2,4-Triazole Synthesis

"Click chemistry" encompasses a group of reactions known for their high efficiency, reliability, and the formation of minimal byproducts. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous click reaction and produces 1,2,3-triazoles, other reactions embodying the click philosophy are used to construct 1,2,4-triazoles. tandfonline.comfrontiersin.orgnih.gov

The synthesis of the 1,2,4-triazole ring can be accomplished through methods that align with click chemistry principles. nih.gov For example, the reaction of nitriles with hydrazides or their derivatives can efficiently form the 1,2,4-triazole core under mild conditions. isres.org Another effective method is the cyclization of N-acylamidrazones. organic-chemistry.org

Although direct "click" synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole is less common, the principles are applicable for incorporating the 1,2,4-triazole unit into more complex molecules. A precursor containing the 4-bromophenyl group could be functionalized with a nitrile, which then undergoes a straightforward, high-yield cyclization with a hydrazine derivative to form the target triazole ring.

Electrochemical Methods in Triazole Synthesis

Electrochemical synthesis is an environmentally friendly and efficient alternative to conventional chemical methods, often eliminating the need for harsh reagents and simplifying product purification. rsc.orgrsc.org The use of electrochemistry for synthesizing 1,2,4-triazoles is a field of increasing research interest. nih.govsioc-journal.cn

Electrochemical techniques can be applied to construct the 1,2,4-triazole ring. One such method is the oxidative cyclization of semicarbazones. For instance, the electrochemical oxidation of aldehyde or ketone semicarbazones with an appropriate amine can yield 4-substituted-1,2,4-triazoles.

In the context of 1-(4-bromophenyl)-1H-1,2,4-triazole, an indirect electrochemical route could be employed. For example, 4-bromobenzaldehyde (B125591) could be reacted with semicarbazide (B1199961) to form the corresponding semicarbazone. The subsequent electrochemical oxidation of this intermediate could then lead to the formation of the 1,2,4-triazole ring attached to the 4-bromophenyl group. This approach avoids strong oxidizing agents and can often be conducted at room temperature. organic-chemistry.org

Biological Activity Research and Mechanistic Investigations of 1 4 Bromophenyl 1h 1,2,4 Triazole Derivatives Excluding Clinical Data

Anticancer Activity Studies

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous 1,2,4-triazole (B32235) derivatives. The presence of a 4-bromophenyl group is often explored for its potential to enhance biological activity. Research in this area focuses on understanding the cytotoxic effects, specific enzyme inhibition, and the molecular interactions that underpin their anticancer potential.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic effects of 1-(4-bromophenyl)-1H-1,2,4-triazole derivatives have been evaluated against various human cancer cell lines. These studies are crucial for determining the antiproliferative potential of these compounds.

A series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives were synthesized and tested for their cytotoxic activities. nih.gov Among these, compound 10d , which features a 4-bromophenyl substituent, demonstrated notable activity against MCF-7, HeLa, and A549 cell lines. nih.gov Specifically, the substitution of a bromine atom at the para position of one phenyl ring and a chlorine atom at the para position of the other resulted in a derivative with significant cytotoxic effects. nih.gov

In another study, a triazole-linked oxindol-thiosemicarbazone conjugate, compound 10b , which incorporates a bromophenyl group, showed promising antitumor activity against a panel of cancer cell lines. nih.gov This highlights the importance of the bromophenyl moiety in inducing cytotoxic effects in this particular series of compounds. nih.gov Furthermore, a separate investigation into 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed their potential as anticancer agents. mdpi.com

Additionally, a series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Compound 9f , containing a 4-bromophenyl substituent, exhibited selective activity against the A549 lung cancer cell line. nih.gov

Interactive Table: In Vitro Cytotoxicity of 1-(4-bromophenyl)-1H-1,2,4-triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 10d (1-(4-bromophenyl)-4-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione) | MCF-7 | 10.2 | nih.gov |

| 10d (1-(4-bromophenyl)-4-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione) | HeLa | 9.8 | nih.gov |

| 10d (1-(4-bromophenyl)-4-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione) | A549 | 16.5 | nih.gov |

| 10b (triazol-linked oxindol-thiosemicarbazone conjugate with bromophenyl group) | A375 | 15.32 | nih.gov |

| 10b (triazol-linked oxindol-thiosemicarbazone conjugate with bromophenyl group) | PC3 | 29.23 | nih.gov |

| 9f (2-(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)-N-(4-(5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide) | A549 | 11.8 | nih.gov |

Enzyme Inhibition Studies (e.g., Aromatase Inhibition)

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors often contain a triazole ring that interacts with the heme-iron atom in the enzyme's catalytic site. nih.gov

Research has shown that 1,2,4-triazole derivatives are designed based on the structures of known aromatase inhibitors like Letrozole and Anastrozole. nih.gov The nitrogen atoms of the triazole ring are crucial for binding to the iron in the heme moiety of the cytochrome P450 enzyme. nih.gov While specific studies focusing solely on the aromatase inhibitory activity of 1-(4-bromophenyl)-1H-1,2,4-triazole are not extensively detailed in the provided results, the general principle of triazole derivatives as aromatase inhibitors is well-established. nih.govnih.gov For instance, a study on new 1,2,3-triazole/1,2,4-triazole hybrids identified potent aromatase inhibitors. mdpi.com

Molecular Docking and Computational Target Interaction Analysis

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a biological target. These studies provide valuable insights into the potential mechanism of action of novel compounds.

In a study of 1,2,4-triazole derivatives, molecular docking was used to understand the binding modes of these compounds in the active site of the aromatase enzyme. nih.gov The docking results for compounds with high cytotoxic activity, including a derivative with a bromophenyl group (10d ), were analyzed to understand their interaction with the enzyme. nih.gov

Another molecular docking study on various 1,2,4-triazole derivatives investigated their potential as inhibitors of both aromatase and tubulin. ijcrcps.com The results indicated that these compounds generally showed a higher affinity for the aromatase enzyme. ijcrcps.com Computational docking simulations help in identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to the binding affinity and specificity of the compounds. ijmtlm.org

A series of novel 1,2,4-triazole derivatives were synthesized and subjected to molecular modeling studies to explore their binding modes with target enzymes like EGFR, BRAF, and Tubulin. nih.gov These computational analyses are crucial for understanding the structure-activity relationships and for the rational design of more potent anticancer agents. ijmtlm.org

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These studies help in the design of more potent and selective drug candidates.

For a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones, the substitution pattern on the phenyl rings was found to significantly affect the cytotoxic activity. The presence of a bromine atom at the para position of the phenyl ring was a key feature in one of the more active compounds (10d ). nih.gov

In the development of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives, SAR studies revealed that the nature of the substituent on the triazole moiety played a crucial role in the anticancer activity. nih.gov A compound with a 4-bromophenyl substituent (9f ) showed selective activity against the A549 cell line. nih.gov

The ability of 1,2,4-triazole derivatives to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets is a key determinant of their therapeutic properties. pensoft.net The polar nature of the triazole ring can also improve the pharmacokinetic properties of the compounds. pensoft.net

Antimicrobial Activity Research

In addition to their anticancer potential, 1,2,4-triazole derivatives have been investigated for their antimicrobial properties. The increasing prevalence of drug-resistant bacteria necessitates the development of new and effective antibacterial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (In Vitro)

Derivatives of 1,2,4-triazole have been tested against a variety of Gram-positive and Gram-negative bacterial strains to determine their antibacterial spectrum.

In a study of 4-substituted-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, it was found that the presence of a 4-bromophenyl moiety was crucial for potent antibacterial activity compared to derivatives with a 4-methylphenyl group. nih.gov This highlights the significance of the bromophenyl substituent in enhancing the antibacterial efficacy of these compounds.

Hybrid molecules containing a 1,2,4-triazole ring have also shown promising antibacterial activity. journament.com For instance, metronidazole/triazole conjugates have been synthesized to combat anaerobic bacteria. nih.gov While not all studies focus specifically on the 1-(4-bromophenyl) derivative, the broad antibacterial potential of the 1,2,4-triazole scaffold is well-documented. nih.govresearchgate.net

Interactive Table: Antibacterial Activity of 1-(4-bromophenyl)-1H-1,2,4-triazole Derivatives

| Compound Type | Bacterial Strains | Activity | Reference |

|---|

Antifungal Activity Against Fungal Pathogens (In Vitro)

The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, and derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole have shown significant in vitro activity against a range of fungal pathogens. nih.govpharmaerudition.orgnih.govekb.egujmm.org.ua The primary mechanism of action for many azole antifungals is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 leads to the disruption of the membrane's integrity, ultimately hindering fungal growth. nih.gov

Studies have demonstrated the efficacy of these derivatives against various fungal species, including Candida albicans, Cryptococcus neoformans, and various Aspergillus species. nih.govpharmaerudition.org For instance, certain 1,2,4-triazole derivatives have shown potent activity against Candida albicans, a common cause of opportunistic fungal infections. ekb.eg The presence of specific substituents on the phenyl ring, such as halogens, has been noted to enhance antifungal activity. nih.gov

Research has also explored the antifungal potential of these compounds against plant pathogenic fungi. A study on 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT), a related triazole derivative, demonstrated distinct inhibitory activities against Fusarium Wilt (race 4) and Colletotrichum gloeosporioides Penz with EC₅₀ values of 29.34 and 12.53 μg/mL, respectively. nih.gov This compound also showed potent inhibition against Xanthomonas oryzae. nih.gov

Interactive Data Table: In Vitro Antifungal Activity of 1-(4-bromophenyl)-1H-1,2,4-triazole Derivatives

| Derivative/Compound | Fungal Pathogen | Activity (e.g., MIC, EC₅₀) | Reference |

| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) | Fusarium Wilt (race 4) | EC₅₀: 29.34 μg/mL | nih.gov |

| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) | Colletotrichum gloeosporioides Penz | EC₅₀: 12.53 μg/mL | nih.gov |

| 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) | Xanthomonas oryzae | Potent inhibition | nih.gov |

| 1,2,4-triazole derivatives | Candida albicans | MIC: 200 μg/mL (for 2-bromo derivative) | ekb.eg |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC = 5 µg/mL (for 4-trichloromethyl derivative) | nih.gov |

Antiviral Activity (In Vitro)

The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into various antiviral agents. nih.govnuft.edu.uanih.govthaiscience.info Research into the in vitro antiviral activity of 1-(4-bromophenyl)-1H-1,2,4-triazole derivatives has shown potential against a variety of DNA and RNA viruses. nih.govresearchgate.net The structural similarity of the triazole ring to purine (B94841) bases allows these compounds to act as bioisosteres, interfering with viral replication processes. nih.gov

Studies have investigated the efficacy of these derivatives against viruses such as herpes simplex virus (HSV), influenza viruses, and human immunodeficiency virus (HIV). nih.gov For instance, certain 1,2,4-triazole-3-thione enantiomers with electron-withdrawing substituents have shown potential against influenza A (H1N1) viruses. nih.gov Additionally, isosteric analogs of acyclovir (B1169) containing a 1,2,4-triazole ring have demonstrated activity against herpes simplex type 1 virus. nih.gov

More recently, the antiviral potential of triazole derivatives against SARS-CoV-2 has been explored. Some quinolone-triazole conjugates have exhibited high antiviral activity and a significant selectivity index against the virus. nih.gov The presence of fluorine atoms in these molecules is believed to play a crucial role in their antiviral effect. nih.gov

Interactive Data Table: In Vitro Antiviral Activity of 1-(4-bromophenyl)-1H-1,2,4-triazole Derivatives

| Derivative/Compound | Virus | Activity/Finding | Reference |

| 1,2,4-triazole-3-thione enantiomers (R-configuration) | Influenza A (H1N1) | Potential drug candidates | nih.gov |

| Acyclovir isosteric analogs with 1,2,4-triazole ring | Herpes Simplex Virus Type 1 | Active | nih.gov |

| Quinolone-triazole conjugates | SARS-CoV-2 | High antiviral activity and selectivity index | nih.gov |

| Triazole-substituted compounds | M2 channel of influenza A | Weak but notable interaction | mdpi.com |

Exploration of Mechanisms of Action (e.g., Cell Wall/Membrane Disruption, Enzyme Inhibition)

The primary mechanism of antifungal action for 1,2,4-triazole derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.gov This inhibition disrupts the fungal cell membrane, leading to cell death. nih.gov The antiviral mechanisms are more varied and can involve the inhibition of viral enzymes essential for replication, such as DNA polymerase or reverse transcriptase, or interference with viral entry into host cells. nih.gov The ability of the triazole ring to mimic natural purine bases is a key factor in its antiviral activity. nih.gov

Anti-inflammatory Activity Investigations

Derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole have also been investigated for their anti-inflammatory properties. Chronic inflammation is a key factor in various diseases, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are major targets for anti-inflammatory drugs. mdpi.comnih.gov

In vitro studies have shown that certain 1,2,4-triazole derivatives can modulate the production of pro-inflammatory cytokines. mdpi.comnih.gov For example, some derivatives have demonstrated the ability to reduce the levels of inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov Additionally, certain triazole-benzofused hybrids have been shown to decrease the production of pro-inflammatory cytokines like IL-1β and IL-6, which are associated with the hyperinflammation seen in severe COVID-19 cases. nih.gov

A significant area of research has focused on the ability of 1-(4-bromophenyl)-1H-1,2,4-triazole derivatives to inhibit COX and LOX enzymes. mdpi.com Many of these compounds exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. mdpi.comnih.govacs.org This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

For instance, a series of diaryl-1,2,4-triazole derivatives with a urea (B33335) linker and a sulfamoylphenyl moiety were found to be potent COX-2 inhibitors. mdpi.com Another study reported a triazole derivative, 11c, as a highly potent and selective COX-2 inhibitor with an IC₅₀ of 0.04 μM and a selectivity index of 337.5, comparable to the reference drug celecoxib. nih.gov

Inhibition of the 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, has also been observed. nih.gov Some 1,2,4-triazole derivatives have been identified as antagonists of the 5-lipoxygenase-activating protein (FLAP), effectively suppressing leukotriene formation. nih.gov

Interactive Data Table: In Vitro Anti-inflammatory Activity of 1-(4-bromophenyl)-1H-1,2,4-triazole Derivatives

| Derivative/Compound | Target | Activity (e.g., IC₅₀, % Inhibition) | Reference |

| Diaryl-1,2,4-triazole derivatives | COX-2 | Potent inhibitors | mdpi.com |

| Triazole 11c | COX-2 | IC₅₀ = 0.04 μM, SI = 337.5 | nih.gov |

| 1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | COX-2 | IC₅₀ = 0.15 µM | mdpi.com |

| 1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | 5-LOX | IC₅₀ = 0.85 µM | mdpi.com |

| Triazole-benzofused hybrids | Pro-inflammatory cytokines (IL-1β, IL-6) | Reduced production | nih.gov |

| 4-chlorophenyl-furfuryl-based 1,2,4-triazole derivatives | 15-LOX | Potent inhibitors (IC₅₀ 17.43 - 27.53 μM) | nih.gov |

Other Relevant Biological Research Areas

Beyond the activities mentioned above, the broad biological profile of 1,2,4-triazole derivatives suggests their potential in other therapeutic areas. thaiscience.inforesearchgate.net Research has explored their use as antibacterial, anticonvulsant, and anticancer agents. nih.govrsc.org The structural versatility of the 1,2,4-triazole nucleus allows for the synthesis of a wide range of derivatives with diverse pharmacological properties, making it a continued area of interest for drug discovery. nuft.edu.uaresearchgate.net

Coordination Chemistry and Metal Complexation of 1 4 Bromophenyl 1h 1,2,4 Triazole

Ligand Properties of 1-(4-bromophenyl)-1H-1,2,4-triazole

The coordination behavior of 1-(4-bromophenyl)-1H-1,2,4-triazole is dictated by its structural and electronic characteristics. These properties determine how it interacts with metal centers to form stable complexes.

Coordination Sites and Denticity

The 1,2,4-triazole (B32235) ring possesses three nitrogen atoms, which are potential coordination sites. mdpi.com Depending on the reaction conditions and the nature of the metal ion, 1-(4-bromophenyl)-1H-1,2,4-triazole can act as a monodentate or a bridging bidentate ligand. In its monodentate form, it typically coordinates through one of the nitrogen atoms of the triazole ring. As a bridging ligand, it can link two metal centers, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com For instance, in some documented complexes, the 1,2,4-triazole derivative has been shown to act as a bidentate ligand, involving specific nitrogen atoms in coordination to the central metal ion. ripublication.com

Electronic Properties Influencing Metal Binding

The electronic properties of 1-(4-bromophenyl)-1H-1,2,4-triazole are influenced by the electron-withdrawing nature of the bromophenyl group and the nitrogen atoms within the triazole ring. The presence of the bromine atom on the phenyl ring can modulate the electron density on the triazole ring, thereby affecting its donor capacity towards a metal ion. The nitrogen-rich triazole ring itself contributes to the ligand's ability to form stable complexes with transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(4-bromophenyl)-1H-1,2,4-triazole has been explored with various transition metals, leading to compounds with diverse geometries and properties.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The preparation of transition metal complexes of 1-(4-bromophenyl)-1H-1,2,4-triazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For example, complexes of Co(II), Ni(II), and Cu(II) have been synthesized, and their geometries have been proposed based on spectroscopic and magnetic susceptibility data. ripublication.com In some cases, tetrahedral geometries for Co(II), Ni(II), and Cu(II) complexes have been suggested. ripublication.com The synthesis often results in the formation of either discrete mononuclear or polynuclear complexes, depending on the stoichiometry and reaction conditions.

Spectroscopic Characterization of Complexes (IR, NMR, UV-Vis, EPR)

A variety of spectroscopic techniques are employed to characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. ijsr.net Shifts in the vibrational frequencies of the C=N and N=N bonds within the triazole ring upon complexation provide evidence of coordination. ijsr.net The appearance of new bands corresponding to metal-nitrogen stretching vibrations further confirms the formation of the complex. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. ijsr.net Changes in the chemical shifts of the protons and carbons of the triazole and phenyl rings upon coordination can provide insights into the binding mode and the structure of the complex in solution.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The spectra can reveal information about the coordination geometry of the metal ion. For instance, the d-d transitions observed for transition metal complexes can be indicative of tetrahedral or octahedral environments.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a valuable technique to probe the electronic structure and the environment of the metal center.

The following table summarizes the characterization data for some transition metal complexes of a 1,2,4-triazole derivative, providing an example of the kind of information obtained from these techniques.

| Complex | Magnetic Moment (µeff B.M.) | Proposed Geometry | Key IR Bands (cm⁻¹) |

| [Ni(L)Cl₂] | --- | Tetrahedral | Metal-Nitrogen: ~470 |

| [Cu(L)Cl₂] | 1.9 | Tetrahedral | Metal-Nitrogen: ~475 |

Data adapted from a study on a similar 1,2,4-triazole derivative. ripublication.com

Potential Research Applications of Metal Complexes

The coordination of 1-(4-bromophenyl)-1H-1,2,4-triazole to metal centers opens up a vast field of potential research applications, primarily leveraging the synergistic effects between the metal ion and the triazole ligand. These applications span from catalysis in synthetically important organic reactions to the development of novel therapeutic agents with enhanced biological efficacy.

Catalysis (e.g., in Organic Reactions)

Metal complexes incorporating triazole-based ligands are increasingly recognized for their catalytic prowess in a variety of organic transformations. While direct catalytic applications of metal complexes specifically derived from 1-(4-bromophenyl)-1H-1,2,4-triazole are an emerging area of research, the structural features of this ligand suggest significant potential. The 1,2,4-triazole ring is an effective N-donor ligand, capable of forming stable complexes with a range of transition metals that are active in catalysis. rsc.orgresearchgate.net

One of the most promising areas is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Palladium complexes are the cornerstone of this reaction, and the electronic properties of the coordinating ligands are crucial for catalytic efficiency. Research on related compounds, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, demonstrates their successful use as precursors in palladium-catalyzed Suzuki cross-coupling reactions to synthesize highly conjugated systems. mdpi.comnih.govnih.gov These studies highlight the reactivity of the bromophenyl group and the stability of the triazole core under catalytic conditions. A palladium complex of 1-(4-bromophenyl)-1H-1,2,4-triazole could potentially serve as a robust catalyst, with the triazole moiety providing a strong coordination site for the palladium center, thereby stabilizing the active catalytic species. The synthesis of new derivatives of 4-phenyl-4H-1,2,4-triazole has been successfully achieved using palladium-catalyzed Suzuki cross-coupling with 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole as an intermediate. openreviewhub.org

Furthermore, the field of photoredox catalysis presents another exciting avenue. ed.ac.ukbeilstein-journals.org Metal complexes, particularly those of iridium(III) and copper(I), are potent photoredox catalysts, capable of facilitating reactions through light-induced electron transfer processes. rsc.orged.ac.uk The 1,2,4-triazole ligand can be used to tune the photophysical and electrochemical properties of these complexes. The combination of the triazole ring and the bromophenyl group in 1-(4-bromophenyl)-1H-1,2,4-triazole could be exploited to modulate the excited-state energies and redox potentials of its metal complexes, making them suitable for specific photoredox-catalyzed transformations. The development of such catalysts is crucial for green chemistry, as these reactions often proceed under mild conditions. chemscene.com

Exploration of Enhanced Biological Activities in Complexes

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically used drugs, particularly antifungal agents like fluconazole (B54011) and itraconazole. nih.govnih.gov These compounds often exert their effect by inhibiting key metalloenzymes in pathogens. nih.gov A prominent strategy to enhance the biological activity of such heterocyclic ligands is through coordination with metal ions.

Metal complexation can significantly boost the therapeutic potential of 1,2,4-triazole derivatives for several reasons. According to Tweedy's chelation theory, complexation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Furthermore, the metal ion itself can be a source of bioactivity, and the coordinated complex may interact with biological targets in a manner distinct from the free ligand. thesciencein.org

Research has consistently shown that metal complexes of triazole derivatives often exhibit superior antimicrobial and antifungal activities compared to the uncomplexed ligands. thesciencein.orgnih.gov For instance, various novel 1,2,4-triazolium derivatives have demonstrated significant in vitro antibacterial and antifungal activities, with their efficacy depending on the nature of the substituents. nih.gov While studies focusing specifically on metal complexes of 1-(4-bromophenyl)-1H-1,2,4-triazole are still developing, research on analogous structures provides strong evidence for this potential. For example, a study on the related compound 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (an isomer) showed distinct inhibitory activities against plant pathogenic fungi like Fusarium wilt and Colletotrichum gloeosporioides. nih.gov The presence of the bromophenyl group is often associated with enhanced bioactivity in triazole derivatives. mdpi.com

The enhanced activity of metal complexes is a common theme. Studies on Schiff base ligands derived from 4-amino-1,2,4-triazoles have shown that their bivalent cobalt, nickel, copper, zinc, and palladium complexes possess significant antimicrobial properties, often exceeding that of the free Schiff base ligand. thesciencein.org This enhancement is attributed to the bidentate chelation of the ligand to the metal ion via azomethine nitrogen and thiol sulfur atoms. thesciencein.org Similarly, other synthesized 1,2,4-triazole derivatives have shown good to moderate activity against a range of microorganisms. mdpi.comnih.gov

The following table illustrates the typical enhancement of antimicrobial activity observed upon metal complexation of triazole-based Schiff base ligands, providing a model for the expected behavior of 1-(4-bromophenyl)-1H-1,2,4-triazole complexes.

| Compound | Organism | Activity of Ligand (Inhibition Zone in mm) | Activity of Metal Complex (e.g., Cu(II)) (Inhibition Zone in mm) | Reference |

|---|---|---|---|---|

| Triazole Schiff Base 1 | Staphylococcus aureus | 10 | 18 | thesciencein.org |

| Triazole Schiff Base 1 | Escherichia coli | 8 | 15 | thesciencein.org |

| Triazole Schiff Base 2 | Aspergillus niger | 12 | 22 | nih.gov |

| Triazole Schiff Base 2 | Candida albicans | 11 | 20 | nih.gov |

Note: The data in this table is representative and based on findings for structurally related triazole Schiff base complexes to illustrate the principle of enhanced activity. Specific values for 1-(4-bromophenyl)-1H-1,2,4-triazole complexes would require dedicated experimental investigation.

This evidence strongly supports the rationale for synthesizing and screening metal complexes of 1-(4-bromophenyl)-1H-1,2,4-triazole as potential new antimicrobial and antifungal agents with improved efficacy. zsmu.edu.uaresearchgate.net

Advanced Material Science Applications of 1 4 Bromophenyl 1h 1,2,4 Triazole Derivatives

Organic Electronic Materials

The inherent properties of the 1,2,4-triazole (B32235) moiety, such as high nitrogen content and thermal stability, make its derivatives prime candidates for use in organic electronic devices. The presence of the bromophenyl group provides a site for further chemical modification, allowing for the fine-tuning of electronic and photophysical properties.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, including optical switching and data storage. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. Triazole derivatives, especially those containing bromophenyl groups, have been investigated for their potential as NLO materials.

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of such compounds. For instance, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide demonstrated significant NLO characteristics. researchgate.netnih.gov The investigation revealed that modifications to the substituent groups could significantly enhance the NLO response. Compound 7c from this study, in particular, showed a notable first hyperpolarizability, indicating its potential for use in fabricating materials with promising NLO properties for optoelectronic applications. researchgate.netnih.gov

The key parameters determining NLO activity, such as linear polarizability (α) and first and second hyperpolarizabilities (β and γ), were calculated. A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with a larger hyperpolarizability. The study found that compound 7c possessed the lowest band gap value (4.618 eV), contributing to its enhanced NLO properties. researchgate.netnih.gov

Table 1: Calculated NLO Properties of a Bromophenyl-Triazole Derivative (Compound 7c)

| Property | Value |

|---|---|

| Energy Gap (HOMO-LUMO) | 4.618 eV |

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |

Source: Scientific Reports researchgate.netnih.gov

These findings underscore the potential of bromophenyl-substituted 1,2,4-triazole derivatives as foundational structures for the development of advanced NLO materials.

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole have shown significant promise as luminescent materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). nih.gov The 1,2,4-triazole core is known for its high thermal stability and electron-transporting capabilities, while the bromophenyl substituent serves as a versatile handle for creating extended π-conjugated systems through cross-coupling reactions. nih.govresearchgate.net

Researchers have synthesized series of new luminophores based on 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole cores. nih.gov By employing Suzuki cross-coupling reactions, various aromatic and heteroaromatic groups can be attached at the bromine sites, leading to materials with high luminescence and large quantum yields. nih.govresearchgate.net These compounds are investigated for their potential in applications like OLEDs, photovoltaic cells, and organic field-effect transistors (OFETs). nih.gov The photophysical properties of these derivatives, such as absorption and emission wavelengths and fluorescence quantum yields (Φf), are critical for their performance in devices.

For example, a series of 4-ethyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles, synthesized from a bis(4-bromophenyl) precursor, exhibited strong fluorescence with high quantum yields, making them suitable for use as emitters in OLEDs. nih.govresearchgate.net

Table 2: Photophysical Properties of Selected 4-Ethyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole Derivatives

| Compound | Aryl Substituent | Emission Max (λem), nm | Fluorescence Quantum Yield (Φf), % |

|---|---|---|---|

| 7b | Naphthalen-1-yl | 405 | 98 |

| 7d | Pyren-1-yl | 425 | 96 |

| 7f | 9,9-Dimethyl-9H-fluoren-2-yl | 405 | 99 |

Source: Molecules nih.gov

The high quantum yields indicate efficient conversion of electrical energy to light, a key requirement for OLED emitters. The ability to tune the emission color by changing the aryl substituent attached to the bromophenyl-triazole scaffold highlights the versatility of this molecular design. nih.gov

Electron Transport and Hole Blocking Characteristics

In the multilayered structure of an OLED, electron transport layers (ETLs) and hole blocking layers (HBLs) are essential for efficient device performance. They ensure that charge carriers (electrons and holes) are confined within the emissive layer, maximizing the probability of radiative recombination. The 1,2,4-triazole ring is an electron-deficient heterocycle, a characteristic that makes its derivatives well-suited for use as electron-transporting and hole-blocking materials. nih.govresearchgate.net

The presence of highly electronegative nitrogen atoms in the triazole ring facilitates the acceptance and transport of electrons. nih.gov The performance of these materials is governed by the energy levels of their frontier molecular orbitals, the HOMO and LUMO. For an efficient ETL, the LUMO level should be low enough to facilitate electron injection from the cathode, while the HOMO level should be low enough to create a significant energy barrier for holes, effectively blocking them from leaking out of the emissive layer. nih.gov

Triazole-based materials are benchmark compounds for this purpose. For example, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a widely used ETM. researchgate.net By introducing other heterocyclic moieties like pyridine to the triazole core, researchers can further lower the HOMO and LUMO energy levels, leading to improved electron injection and carrier confinement. researchgate.net Derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole can be similarly modified to tune their HOMO/LUMO levels for optimal performance as ETL or HBL materials, contributing to OLEDs with lower driving voltages and higher efficiency. researchgate.net

Polymer Science

The rigid and stable structure of the 1,2,4-triazole ring, combined with its ability to engage in strong intermolecular interactions and act as a ligand for metal ions, makes it a valuable component in polymer science. Derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole serve as monomers or functional moieties for creating advanced polymers with tailored properties.

Incorporation into Polymeric Frameworks

One of the most significant applications of triazole derivatives in polymer science is their use as linkers in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net The nitrogen atoms of the 1,2,4-triazole ring can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. The triazole ring typically acts as a bridging ligand between two metal centers via its N1 and N2 atoms. mdpi.com

These triazole-based CPs and MOFs have applications in fields such as gas storage, separation, and as functional materials with unique magnetic or optical properties. mdpi.comglobethesis.com For instance, 1,2,4-triazole derivatives have been used to synthesize thermochromic 1D iron(II) spin crossover (SCO) coordination polymers, which have potential in molecular electronics. mdpi.com The triazole ligand provides the appropriate ligand field strength and the bridging capability necessary to form the high-dimensional networks that facilitate the cooperative effects associated with the spin crossover event. mdpi.com

Furthermore, 1,2,4-triazole units have been incorporated into the backbones of organic polymers. The synthesis of 1,2,4-triazole poly(aryl ethers) has been achieved through heterocyclic-activated displacement polymerization. ibm.com In this method, monomers such as 3,5-bis(4′-fluorophenyl)-4-aryl-1,2,4-triazoles are polymerized with various bisphenols to yield high molecular weight, amorphous polymers. These polymers exhibit high thermal stability and are processable, with glass transition temperatures (Tg's) ranging from 185 to 230 °C, making them suitable as high-temperature thermoplastics. ibm.com

Design of Functional Polymers with Triazole Moieties

The incorporation of 1,2,4-triazole moieties, such as those derived from 1-(4-bromophenyl)-1H-1,2,4-triazole, is a key strategy in the design of functional polymers. The triazole unit imparts specific properties to the resulting macromolecule, including thermal stability, specific intermolecular interactions, and chemical resistance.

Polymers containing 4-azo-3,5-substituted-1,2,4-triazole derivatives have been synthesized and investigated for applications such as anticorrosion coatings. ajchem-a.comajchem-a.com In these materials, 1,2,4-triazole derivatives are first synthesized and then polymerized using reagents like polyacryloyl chloride. The resulting polymers, containing the triazole rings as side groups, can form protective films on metal surfaces. ajchem-a.comajchem-a.com

The design of these polymers leverages the ability of the triazole ring to coordinate with metal surfaces and form a barrier against corrosive agents. The specific substituents on the triazole and phenyl rings can be varied to optimize the polymer's solubility, adhesion, and protective properties. This approach demonstrates how the functional triazole moiety can be used to design polymers for specific, high-performance applications.

Sensor Development and Chemo-sensing Applications

The unique electronic properties and coordination capabilities of the 1,2,4-triazole ring, combined with the influence of the bromophenyl substituent, make 1-(4-bromophenyl)-1H-1,2,4-triazole and its derivatives promising candidates for the development of advanced chemosensors. These sensors can detect a variety of analytes, including metal ions and anions, through mechanisms that typically involve fluorescence or electrochemical signal changes. Research in this area leverages the ability of the triazole nitrogen atoms to act as binding sites for analytes, a process that can be finely tuned by the electronic nature of the substituents on the phenyl ring.

Derivatives of 1,2,4-triazole are recognized as important pharmacophores due to their ability to interact with biological receptors with high affinity, a property attributed to their dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov This inherent ability to engage in specific molecular interactions is fundamental to their application in chemical sensing.

Fluorescent Chemosensors

Fluorescent sensors based on triazole derivatives are a significant area of investigation. The core principle of these sensors lies in the change in their fluorescence properties upon binding with a specific analyte. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorophore.

The luminescent properties of 4H-1,2,4-triazole derivatives provide a strong foundation for their use in optoelectronics and sensing. nih.gov For instance, research on 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole has demonstrated the strong luminescence of this class of compounds, a prerequisite for developing sensitive fluorescent sensors. nih.govmdpi.comnih.gov

A notable example of a triazole-based sensor is a dual-channel fluorescent probe derived from a triazole-substituted acridinedione, which exhibits high selectivity and sensitivity for copper (Cu²⁺) and iron (Fe³⁺) ions. nih.gov This sensor demonstrates fluorescence enhancement in the presence of Cu²⁺ and fluorescence quenching upon exposure to Fe³⁺. nih.gov The mechanism for Cu²⁺ detection is attributed to a "chelation-enhanced fluorescence" (CHEF) effect, while the quenching by Fe³⁺ is due to a "ligand-to-metal charge transfer" (LMCT) effect. nih.gov Such sensors are characterized by their rapid response times, reversibility, and effectiveness over a broad pH range. nih.gov

The table below summarizes the performance of representative triazole-based fluorescent sensors for various metal ions, illustrating the potential of the 1-(4-bromophenyl)-1H-1,2,4-triazole scaffold in this domain.

| Triazole Derivative | Analyte | Detection Limit | Sensing Mechanism |

| Triazole-substituted acridinedione | Cu²⁺ | 2.5 nM | Fluorescence Enhancement (CHEF) |

| Triazole-substituted acridinedione | Fe³⁺ | 5.0 nM | Fluorescence Quenching (LMCT) |

| Chalcone-based 1,2,3-triazole hybrid | Co²⁺ | - | Fluorescence Enhancement |

| Chalcone-based 1,2,3-triazole hybrid | Cu²⁺ | - | Fluorescence Enhancement |

This table presents data for functionally related triazole derivatives to illustrate the sensing capabilities of this class of compounds.

Electrochemical Sensors

Electrochemical sensors offer another important avenue for the application of 1-(4-bromophenyl)-1H-1,2,4-triazole derivatives. These sensors measure changes in electrical properties, such as current or potential, upon interaction with an analyte. The nitrogen-rich triazole ring can readily coordinate with metal ions, leading to detectable changes in the electrochemical behavior of the molecule.

The development of electrochemical sensors often involves the modification of electrode surfaces with triazole-containing compounds. The three conjugated nitrogen atoms of the triazole ring are responsible for their electro-oxidation-reduction at a modified electrode surface, which in turn generates a signal corresponding to the target analyte.

Research on functionalized triazole derivatives has demonstrated their ability to selectively detect various analytes, including metal ions, anions, and organic molecules. nanobioletters.com While specific studies on the electrochemical sensing applications of 1-(4-bromophenyl)-1H-1,2,4-triazole are not extensively documented, the known electrochemical activity of the triazole ring suggests significant potential.

The table below provides examples of analytes detected using chemosensors based on the broader family of triazole derivatives, highlighting the versatility of this heterocyclic core in sensor design.

| Sensor Type | Triazole-based Receptor | Target Analyte | Limit of Detection (LOD) |

| Fluorescent | [Eu(HL)(NO₃)]·H₂O | Fe³⁺ | 0.016 µM |

| Fluorescent | [Eu(HL)(NO₃)]·H₂O | Cr₂O₇²⁻ | 1.46 µM |

| Fluorescent | [Eu(HL)(NO₃)]·H₂O | Al³⁺ | 2.95 µM |

| Colorimetric | TADA–AuNPs | Al³⁺ | 1.5 µM |

| Fluorescent | Triazole-containing phenylene-vinylene | Fe²⁺ | 8.95 ppb |

This table showcases the detection capabilities of various triazole derivatives for a range of analytes, indicating the potential of the 1-(4-bromophenyl)-1H-1,2,4-triazole structure in similar applications. nanobioletters.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency

Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to 1-(4-bromophenyl)-1H-1,2,4-triazole and its derivatives. While traditional methods for synthesizing 1,2,4-triazoles are established, emerging strategies offer significant improvements.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of 1,2,4-triazole-3-thiones. acs.org Investigating microwave-assisted protocols for the cyclization and functionalization steps leading to 1-(4-bromophenyl)-1H-1,2,4-triazole could lead to more rapid and efficient production. nih.gov

Heterogeneous Catalysis: The use of recyclable, heterogeneous catalysts, such as magnetic ternary-layered double-hydroxide photocatalysts, presents a sustainable approach. rsc.org Developing a robust heterogeneous catalytic system for the synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole would align with the principles of green chemistry, offering cost-effectiveness and ease of catalyst recovery. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry setup could enable large-scale production with high purity and reproducibility, which is crucial for potential industrial applications.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole rings. mdpi.com While the target compound is a 1,2,4-triazole (B32235), exploring analogous efficient ligation chemistries could open new avenues for synthesizing complex derivatives starting from the 1-(4-bromophenyl)-1H-1,2,4-triazole core.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For 1-(4-bromophenyl)-1H-1,2,4-triazole, advanced computational modeling represents a significant and largely untapped area of research.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the structural and electronic properties of 1-(4-bromophenyl)-1H-1,2,4-triazole. nih.gov Such studies can predict molecular descriptors like electronegativity, hardness, and electrophilicity, which are crucial for understanding its reactivity and potential interactions with biological targets. nih.govmdpi.com

Molecular Docking: This technique is invaluable for predicting the binding affinities and modes of interaction between a ligand and a macromolecular target, such as an enzyme or receptor. acs.orgnih.gov Future research should involve docking 1-(4-bromophenyl)-1H-1,2,4-triazole against a wide array of biological targets to identify those with the highest binding potential, thus prioritizing experimental screening. acs.org For instance, docking studies against targets like aromatase or tubulin, which are relevant in cancer therapy, could be particularly fruitful. nih.govmdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the compound within a biological system, MD simulations are essential. mdpi.com These simulations can reveal the stability of the ligand-protein complex over time and provide insights into the conformational changes that occur upon binding, offering a more detailed picture than static docking models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole, QSAR models can be developed. These models would mathematically correlate structural features with biological activity, enabling the predictive design of new, more potent analogues.

Exploration of New Biological Targets and Pathways (In Vitro)

The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. mdpi.combenthamdirect.comzsmu.edu.uaresearchgate.net However, the full biological potential of 1-(4-bromophenyl)-1H-1,2,4-triazole remains to be explored.

Unexplored in vitro research avenues include:

Anticancer Activity: While many triazole derivatives have been investigated as anticancer agents, the specific activity of 1-(4-bromophenyl)-1H-1,2,4-triazole against a broad panel of human cancer cell lines is not well-documented. nih.govmdpi.com Future studies should screen this compound against various cancer types, including those where triazoles have shown promise, such as breast cancer (targeting aromatase) and colon cancer. nih.govnih.govbenthamdirect.com The presence of the bromophenyl group is crucial, as halogen substituents can significantly influence activity. nih.gov

Antibacterial and Antifungal Screening: The compound should be systematically tested against a wide range of pathogenic bacteria and fungi, especially drug-resistant strains like MRSA. nih.gov The 4-bromophenyl moiety has been identified as potentially important for potent antibacterial effects in similar triazole structures. nih.gov

Enzyme Inhibition Assays: Beyond general cytotoxicity, specific enzyme inhibition assays are needed. Based on the activities of other triazoles, potential targets include kinases, tubulin, aromatase, and microbial enzymes. researchgate.net

Antiviral and Anti-inflammatory Potential: The broad biological profile of 1,2,4-triazoles suggests that this compound may also possess antiviral or anti-inflammatory properties, which warrants investigation through appropriate in vitro assays. zsmu.edu.ua

A summary of potential biological targets for future investigation is presented below.

| Potential Biological Target | Therapeutic Area | Rationale for Investigation |

| Aromatase | Cancer (Breast) | The triazole ring is a key feature of known aromatase inhibitors like Letrozole and Anastrozole. nih.govresearchgate.net |

| Tubulin | Cancer | Many anticancer agents function by modulating tubulin polymerization; some triazoles have shown activity at the colchicine (B1669291) binding site. mdpi.comresearchgate.net |

| Kinases | Cancer | Kinase inhibitors are a major class of cancer drugs, and triazole scaffolds are present in some approved inhibitors. researchgate.net |

| Bacterial Cell Wall Synthesis | Infectious Disease | The triazole nucleus is a component of some antibacterial agents. nih.gov |

| Fungal Cytochrome P450 | Infectious Disease | Azole antifungals commonly target fungal cytochrome P450 enzymes. |

Investigation of Emerging Material Science Applications

The highly electron-deficient nature of the 1,2,4-triazole ring makes its derivatives excellent candidates for applications in materials science, particularly in electronics. researchgate.netresearchgate.net The incorporation of a bromophenyl group in 1-(4-bromophenyl)-1H-1,2,4-triazole can further modulate its electronic properties, opening up new avenues for research.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): The 1,2,4-triazole system is known for its excellent electron-transport and hole-blocking properties. researchgate.net Synthesizing and characterizing 1-(4-bromophenyl)-1H-1,2,4-triazole as a component in OLED devices could lead to improved performance, particularly in phosphorescent OLEDs (PHOLEDs) where high triplet energy is required. researchgate.net

Organic Photovoltaics (OPVs): The electron-accepting nature of the triazole ring makes it suitable for use in organic solar cells. Investigating the performance of 1-(4-bromophenyl)-1H-1,2,4-triazole as an acceptor material or as part of a donor-acceptor polymer could reveal its potential in renewable energy applications. researchgate.net

Organic Field-Effect Transistors (OFETs): The charge transport properties of this compound should be evaluated to determine its suitability for use as a semiconductor in OFETs. researchgate.net

Data Storage and Nonlinear Optics: Some triazole derivatives have shown potential in data storage and as nonlinear optical (NLO) materials. researchgate.net The specific properties of 1-(4-bromophenyl)-1H-1,2,4-triazole in these advanced applications should be systematically investigated.

Design of Multifunctional Triazole-Based Scaffolds

A promising direction in modern drug discovery is the design of multifunctional or hybrid molecules that can interact with multiple biological targets simultaneously. researchgate.net The 1-(4-bromophenyl)-1H-1,2,4-triazole structure is an ideal starting point, or scaffold, for creating such complex molecules.

Future design strategies could involve:

Hybrid Molecule Synthesis: The core scaffold can be functionalized by attaching other pharmacophores to create hybrid compounds. For example, linking it to moieties known for anti-inflammatory or antioxidant activity could yield a single molecule with a dual therapeutic effect. researchgate.net

Scaffold Hopping: The 1-(4-bromophenyl)-1H-1,2,4-triazole can be used as a novel scaffold to replace existing cores in known drugs, a strategy known as scaffold hopping. nih.gov This could lead to new drugs with improved properties, such as enhanced metabolic stability or better binding characteristics. nih.gov

Metal-Organic Frameworks (MOFs): While this article focuses on the metal-free compound, a future avenue is its use as a linker in the synthesis of MOFs. The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions, and such MOFs could have applications in catalysis, gas storage, or drug delivery. researchgate.net

Bio-orthogonal Chemistry: The triazole ring can serve as a stable linker to connect different molecular fragments, such as a targeting moiety and a therapeutic agent, using principles of biorthogonal chemistry to create targeted drug delivery systems. rsc.org

By systematically pursuing these research directions, the scientific community can fully elucidate the potential of 1-(4-bromophenyl)-1H-1,2,4-triazole, paving the way for its application in medicine, material science, and beyond.

Conclusion

Summary of Key Research Advancements on 1-(4-bromophenyl)-1H-1,2,4-triazole

Research surrounding 1-(4-bromophenyl)-1H-1,2,4-triazole has primarily advanced its role as a crucial intermediate in the synthesis of a wide array of bioactive and functional compounds. The key advancements are centered on its utility as a scaffold in medicinal chemistry and materials science.

In the realm of medicinal chemistry , the 1,2,4-triazole (B32235) ring is a well-established pharmacophore found in numerous clinically approved drugs, including potent antifungal and anticancer agents. researchgate.netnih.gov The presence of the 4-bromophenyl group on the triazole nitrogen at the 1-position provides a strategic advantage for further molecular elaboration. nih.gov The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. This has enabled the synthesis of extensive libraries of novel compounds for biological screening. mdpi.com For instance, derivatives of 4-(4-bromophenyl)-4H-1,2,4-triazole have been investigated for their potent antibacterial activities, with the bromophenyl moiety being identified as crucial for their biological effect. nih.gov

In materials science , the 1-(4-bromophenyl)-1H-1,2,4-triazole scaffold has been employed in the development of novel organic luminophores. mdpi.com The triazole core, combined with the ability to functionalize the bromophenyl group, allows for the tuning of photophysical properties. Research has demonstrated the synthesis of highly luminescent 4H-1,2,4-triazole derivatives through Suzuki cross-coupling reactions starting from precursors like 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles. mdpi.com These studies highlight the potential of this chemical motif in the creation of materials for optoelectronic applications.

The synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole itself and its substituted analogues is well-documented, often involving the cyclization of intermediates derived from 4-bromoaniline (B143363) or related compounds. mdpi.com The development of efficient synthetic routes to this and other substituted triazoles remains an active area of research, aiming to provide ready access to this valuable chemical building block. zsmu.edu.uaorganic-chemistry.org

Implications for Fundamental Chemical Science

The study and application of 1-(4-bromophenyl)-1H-1,2,4-triazole have several implications for fundamental chemical science.

Firstly, it serves as an excellent model system for exploring the reactivity and regioselectivity of functionalization on a heterocyclic core. The 1,2,4-triazole ring itself has multiple nitrogen atoms that could potentially be alkylated or otherwise functionalized. chemicalbook.com Research on this and related compounds helps to elucidate the factors that govern the site of reaction, contributing to a deeper understanding of heterocyclic reactivity.

Secondly, the widespread use of the bromophenyl group in cross-coupling reactions reinforces the power and versatility of these methods in modern organic synthesis. The successful application of reactions like the Suzuki coupling on the 1-(4-bromophenyl)-1H-1,2,4-triazole scaffold demonstrates the robustness of these catalytic systems and their tolerance for various functional groups, including the nitrogen-rich triazole ring. mdpi.com This contributes to the broader knowledge base of transition-metal-catalyzed bond formation.

Finally, the exploration of the biological activities of derivatives of 1-(4-bromophenyl)-1H-1,2,4-triazole contributes to the field of structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of the parent compound and evaluating the biological effects of the resulting analogues, researchers can identify key structural features responsible for specific activities. This information is invaluable for the rational design of new and more effective therapeutic agents. researchgate.netresearchgate.net

Outlook on Future Research Trajectories and Impact

The future research trajectories for 1-(4-bromophenyl)-1H-1,2,4-triazole are likely to continue along the paths of medicinal chemistry and materials science, with an increasing emphasis on targeted applications.

In medicinal chemistry , future work will likely focus on the design and synthesis of more sophisticated derivatives with highly specific biological targets. This could include the development of new anticancer agents that inhibit specific enzymes like aromatase, or novel antibacterial and antifungal compounds to combat rising drug resistance. researchgate.netnih.govnih.govmdpi.com The 1-(4-bromophenyl)-1H-1,2,4-triazole scaffold will continue to be a valuable platform for generating chemical diversity to screen against a wide range of diseases. researchgate.netrsc.org

In the field of materials science , further exploration of the photophysical properties of derivatives is anticipated. This could lead to the development of new organic light-emitting diodes (OLEDs), fluorescent sensors, or other advanced functional materials. mdpi.com The ability to systematically modify the structure through the bromophenyl handle will be key to fine-tuning the electronic and optical properties for specific applications.

Furthermore, there is potential for this compound and its derivatives to be explored in agrochemicals . The 1,2,4-triazole core is present in many herbicides and fungicides, and the 1-(4-bromophenyl)-1H-1,2,4-triazole structure could serve as a starting point for the discovery of new plant protection agents. zsmu.edu.uaresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-1H-1,2,4-triazole in laboratory settings?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves reacting 4-bromophenylhydrazine with a suitable acylating agent (e.g., acetic anhydride) under reflux, followed by cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, hydrazine derivatives can be treated with triethylamine in dichloromethane to form intermediates, which are then cyclized to yield the triazole core . Key parameters include temperature control (60–100°C), solvent selection (e.g., toluene or acetonitrile), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How can researchers characterize the purity and structural integrity of 1-(4-bromophenyl)-1H-1,2,4-triazole?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for bromophenyl protons) and triazole ring connectivity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.0 for C₈H₆BrN₃).

- X-ray Crystallography : Single-crystal analysis to resolve bond angles (e.g., C2–C3–C4 = 121.97°) and confirm molecular geometry .

Q. What are the key considerations in designing in vitro assays to evaluate COX-2 inhibitory activity?

- Methodological Answer :

- Assay Protocol : Use recombinant COX-2 enzyme in a fluorometric or colorimetric assay (e.g., prostaglandin H₂ synthesis inhibition). Include celecoxib as a positive control.

- Dose-Response Curves : Test compound concentrations from 0.1–100 µM to determine IC₅₀ values.

- Selectivity Testing : Compare COX-1 vs. COX-2 inhibition ratios to assess specificity.

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to COX-2 active sites (PDB ID: 5KIR) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of 1-(4-bromophenyl)-1H-1,2,4-triazole derivatives?

- Methodological Answer :

- Crystal Growth : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation at 25°C.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Process data with SHELXL-97; analyze bond lengths (e.g., C–Br = 1.89 Å) and torsion angles (e.g., triazole ring planarity < 5° deviation).

- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>20:1). Mercury software can visualize packing interactions (e.g., π-π stacking between bromophenyl groups) .

Q. What strategies resolve contradictions in reported biological activities of 1-(4-bromophenyl)-1H-1,2,4-triazole derivatives?

- Methodological Answer :